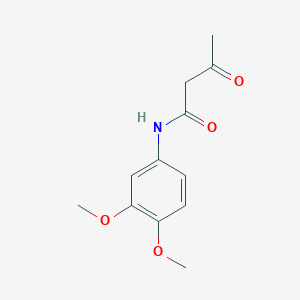

N-(3,4-dimethoxyphenyl)-3-oxobutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

噻唑呋喃是一种核苷类似物,化学名为2-β-D-呋喃核糖基噻唑-4-甲酰胺。 它因其抑制肌苷单磷酸脱氢酶的能力而具有潜在的临床应用价值,可用于癌症治疗 。 该化合物在各种科学研究应用中表现出巨大潜力,特别是在化学、生物学和医学领域。

准备方法

噻唑呋喃的合成涉及多个步骤:

起始原料: 该过程以1-O-乙酰基-2,3,5-三-O-苯甲酰基-β-D-呋喃核糖为起始原料。

氰化物的形成: 该化合物用三甲基硅烷氰化物处理,形成2,3,5-三-O-苯甲酰基-β-D-呋喃核糖氰化物。

硫化氢处理: 然后用硫化氢处理氰化物,生成(2R,3R,4R,5R)-2-(苯甲酰氧基)甲基-5-氨基硫代羰基四氢呋喃-3,4-二基二苯甲酸酯。

环化: 用溴代丙酮酸乙酯进行环化反应,生成2-(2,3,5-三-O-苯甲酰基-β-D-呋喃核糖基)-4-噻唑羧酸乙酯。

脱保护基团: 用甲醇钠去除保护基团,生成2-β-D-呋喃核糖基-4-噻唑羧酸乙酯。

酰胺-酯交换: 最后,用干燥的氨气处理,完成噻唑呋喃的合成.

化学反应分析

科学研究应用

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for further research in drug development:

- Antioxidant Activity : Studies have indicated that derivatives of this compound possess significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : Research highlights its potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Antimicrobial and Antifungal Properties : The compound has shown efficacy against various microbial strains, suggesting its use in developing new antimicrobial agents .

- Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, providing a pathway for cancer treatment research .

Synthetic Methodologies

The synthesis of N-(3,4-dimethoxyphenyl)-3-oxobutanamide can be achieved through various methods, including:

- Biginelli Reaction : This versatile reaction allows for the synthesis of dihydropyrimidinones, which can be further modified to yield the desired compound. The reaction conditions can be optimized for higher yields and purity .

- Post-condensation Transformations : The compound serves as a scaffold for further chemical modifications, allowing researchers to explore a wide range of derivatives with enhanced properties .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications:

- Cancer Therapy : Its antitumor properties warrant investigation into its role as an adjunct therapy in cancer treatment protocols.

- Chronic Inflammatory Diseases : The anti-inflammatory properties suggest potential use in treatments for chronic conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Infectious Diseases : With its antimicrobial activity, the compound could contribute to the development of novel antibiotics or antifungal medications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

作用机制

噻唑呋喃通过抑制肌苷单磷酸脱氢酶发挥其作用。这种抑制阻止了鸟苷三磷酸的从头生物合成,鸟苷三磷酸是 DNA 和 RNA 合成的关键核苷酸。 通过降低鸟苷三磷酸水平,噻唑呋喃破坏了快速分裂细胞(如癌细胞)的增殖 。 该化合物代谢成噻唑-4-甲酰胺腺嘌呤二核苷酸,它模拟肌苷单磷酸脱氢酶的天然辅因子,导致其抑制 .

相似化合物的比较

噻唑呋喃在核苷类似物中是独特的,因为它对肌苷单磷酸脱氢酶具有特异性抑制。类似的化合物包括:

利巴韦林: 另一种具有广谱抗病毒活性的核苷类似物。

硒唑呋喃: 一种具有类似抗病毒和抗增殖特性的化合物。

噻唑核苷: 一类具有多种生物活性的化合物,包括抗肿瘤和抗病毒作用。噻唑呋喃对肌苷单磷酸脱氢酶的特异性和独特的代谢途径使其有别于这些相关化合物.

生物活性

N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethoxy-substituted phenyl group attached to a 3-oxobutanamide moiety. The presence of the methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H15N O3 |

| Molecular Weight | 221.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . Studies have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human cancer cells by activating caspase pathways, leading to increased cell death rates .

Antimicrobial Activity

The compound also displays antimicrobial properties . In vitro tests have shown effectiveness against several bacterial strains, including drug-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at low concentrations without affecting human cell viability .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology. Inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for memory and learning functions .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Enzyme Inhibition : It inhibits key enzymes such as AChE and bacterial topoisomerases, disrupting essential cellular processes in pathogens and cancer cells.

- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Apoptosis induction | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | AChE inhibition |

Case Study 1: Anticancer Efficacy

In a controlled study involving various human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Effectiveness

A study evaluating the antimicrobial efficacy against E. coli demonstrated that this compound had an MIC of approximately 8 µM. Notably, it exhibited selective toxicity towards bacterial cells while maintaining safety for human fibroblast cells at similar concentrations .

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCYBJWAQBWXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359299 |

Source

|

| Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112854-82-7 |

Source

|

| Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。